A Guide to the Spectroscopic Characterization of Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate
A Guide to the Spectroscopic Characterization of Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate (CAS 444326-49-2). As a functionalized imidazole, this compound represents a valuable scaffold in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application. This document outlines the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, grounded in fundamental principles of spectroscopy and analysis of analogous structures. Furthermore, it provides robust, field-proven protocols for acquiring high-quality data, ensuring researchers can confidently verify the identity, purity, and structure of this key building block.
Introduction and Molecular Structure
Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate is a heterocyclic compound featuring an imidazole core substituted with three distinct functional groups: a bromine atom, a trifluoromethyl group, and an ethyl carboxylate group. Each of these imparts specific electronic and steric properties that are not only crucial for its chemical reactivity but also give rise to a unique and predictable spectroscopic fingerprint.
The molecular formula is C₇H₆BrF₃N₂O₂ with a molecular weight of approximately 287.03 g/mol .[1] The robust electronegativity of the trifluoromethyl group and the bromine atom significantly influences the electron distribution within the imidazole ring, which is directly observable in NMR spectroscopy. Understanding this structure is the first step in interpreting its spectral data.
Below is the chemical structure with IUPAC-recommended numbering for the imidazole ring, which will be used for subsequent spectral assignments.
Caption: Molecular structure of the target compound.
Proton (¹H) NMR Spectroscopy
Proton NMR is essential for identifying the hydrogen environments in a molecule. For this compound, we expect to see signals corresponding to the imidazole N-H proton and the two distinct protons of the ethyl ester group.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
|---|---|---|---|---|---|
| ~13.0 - 14.5 | Broad Singlet | 1H | - | N-H | The acidic proton on the imidazole ring is expected to be significantly deshielded and will likely appear as a broad signal due to solvent exchange and quadrupolar coupling with nitrogen. Use of a polar aprotic solvent like DMSO is critical to observe this proton. |
| 4.41 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ | The methylene protons are adjacent to the electron-withdrawing ester oxygen, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |
| 1.35 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ | The terminal methyl protons are in a standard aliphatic environment. They are split into a triplet by the two neighboring methylene protons. |
Expert Insights: The choice of DMSO-d₆ as a solvent is a deliberate and critical experimental decision. Unlike CDCl₃, where the acidic N-H proton can exchange too rapidly or be too broad to be reliably observed, DMSO's ability to form hydrogen bonds slows this exchange, allowing for clear detection.[2] This is a self-validating step; observing this peak confirms the presence of the N-H tautomer.
Protocol for ¹H NMR Data Acquisition
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Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.
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Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.
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Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
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Acquisition: Acquire the spectrum at a standard field strength (e.g., 500 MHz). A standard pulse sequence with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans is typically sufficient for a high signal-to-noise ratio.
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Processing: Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS reference peak. Integrate the signals to determine the relative proton ratios.
Carbon-¹³ (¹³C) NMR Spectroscopy
Carbon-¹³ NMR provides information about the carbon skeleton of the molecule. We expect to see signals for all seven unique carbon atoms. The presence of fluorine will introduce characteristic C-F coupling, which is a powerful diagnostic tool.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Coupling (J_CF, Hz) | Assignment | Rationale |
|---|---|---|---|
| ~159.0 | - | C =O | The ester carbonyl carbon is highly deshielded and appears at the lowest field, typical for this functional group.[3] |
| ~138.0 | - | C 2-Br | The carbon atom bonded to bromine (C2) is expected to be downfield. Its precise shift is influenced by both the adjacent nitrogens and the bromine substituent. |
| ~135.0 | Quartet (~35-40 Hz) | C 5-CF₃ | The C5 carbon, directly attached to the trifluoromethyl group, will be deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms. |
| ~120.0 | Quartet (~270-280 Hz) | -C F₃ | The carbon of the trifluoromethyl group itself will show a very large one-bond C-F coupling constant and will appear as a distinct quartet. |
| ~118.0 | - | C 4-COOEt | The C4 carbon, substituted with the ethyl carboxylate group, will also be in the aromatic region of the spectrum. |
| ~62.0 | - | -O-C H₂-CH₃ | The methylene carbon of the ethyl group, bonded to oxygen, is found in the typical range for such carbons. |
| ~14.0 | - | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl group appears at a high field, characteristic of sp³ hybridized carbons. |
Expert Insights: The observation of quartets for both the CF₃ carbon and its attached ring carbon (C5) is a definitive confirmation of the trifluoromethyl group's presence and position. The magnitude of the one-bond coupling constant (¹J_CF) is typically very large (~270-280 Hz), while the two-bond coupling (²J_CF) to the ring carbon is significantly smaller. Failure to observe these specific couplings would cast serious doubt on the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Absorption Bands (ATR)
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3100-3250 | Medium, Broad | N-H Stretch |
| ~2980 | Medium | C-H Stretch (aliphatic from ethyl group) |
| ~1725 | Strong, Sharp | C=O Stretch (ester carbonyl)[3] |
| ~1550-1620 | Medium | C=N and C=C Stretch (imidazole ring) |
| ~1250-1350 | Strong | C-O Stretch (ester) |
| ~1100-1200 | Very Strong | C-F Stretch (symmetric and asymmetric from CF₃) |
| ~650-750 | Medium | C-Br Stretch |
Expert Insights: The IR spectrum provides a quick and powerful confirmation of the key functional groups. The most prominent and unambiguous signals will be the strong carbonyl (C=O) stretch of the ester and the very strong C-F stretches of the trifluoromethyl group. The presence of both is a strong indicator of the correct compound. The broad N-H stretch is also a key feature confirming the imidazole ring is not N-substituted.
Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal surface. Consistent pressure is key for reproducible results.
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Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
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Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 286 / 288 | ~100 / ~98 | [M]⁺ and [M+2]⁺ |
| 241 / 243 | Variable | [M - OCH₂CH₃]⁺ |
| 213 / 215 | Variable | [M - COOCH₂CH₃]⁺ |
Expert Insights: The most critical diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity.[4][5] This 1:1 doublet is an unmistakable signature for a molecule containing a single bromine atom and serves as a primary validation of the structure's elemental composition. The high-resolution mass spectrum should yield a mass that corresponds to the molecular formula C₇H₆BrF₃N₂O₂ to within 5 ppm, providing definitive confirmation.
Caption: A logical workflow for confirming the chemical structure.
Conclusion
The structural confirmation of Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate is achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and confirm the specific connectivity and substitution pattern, with C-F coupling serving as a key diagnostic tool. IR spectroscopy offers rapid verification of essential functional groups like the ester carbonyl, N-H bond, and the trifluoromethyl group. Finally, mass spectrometry confirms the molecular weight and, crucially, the presence of a single bromine atom through its characteristic isotopic signature. By following the detailed protocols and interpreting the resulting data against the predictions outlined in this guide, researchers can achieve unambiguous structural verification of this important chemical building block.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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IUPAC. Nomenclature of Organic Chemistry. Available at: [Link]
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Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Ahmed, F., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]
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Kumar, V., et al. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im- idazole-5-carboxylate. Molbank, 2021(1), M1196. Available at: [Link]
